molecular formula C9H12ClN3 B2994018 5-chloro-N-cyclopentylpyrimidin-2-amine CAS No. 1516637-37-8

5-chloro-N-cyclopentylpyrimidin-2-amine

Cat. No.: B2994018
CAS No.: 1516637-37-8
M. Wt: 197.67
InChI Key: IINIBSLXZALIRX-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Organic Synthesis and Chemical Biology

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound, analogous to benzene (B151609) and pyridine (B92270), with two nitrogen atoms at positions 1 and 3 of the six-membered ring. vulcanchem.com This core structure is of immense interest in organic synthesis and chemical biology as it is a constituent of numerous natural and synthetic products with a wide range of biological activities. vulcanchem.comgoogle.com Pyrimidine derivatives are integral to life itself, forming the basic structure of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids, DNA, and RNA. ijpsjournal.com The versatility of the pyrimidine ring allows for a multitude of chemical modifications, making it a privileged scaffold in the design of new therapeutic agents. nih.gov Consequently, pyrimidine-containing compounds have been developed as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. lifechemicals.com

Role of Halogenation in Modulating Molecular Properties and Interactions

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool in organic chemistry for modulating the physicochemical properties of a compound. chemsrc.com The high electronegativity of halogens can significantly alter the electron distribution within a molecule, influencing its reactivity, lipophilicity, and metabolic stability. chemsrc.com In the context of medicinal chemistry, the introduction of a halogen atom can enhance the binding affinity of a drug to its target receptor through the formation of halogen bonds, a type of non-covalent interaction. mdpi.com Furthermore, halogenation can block sites of metabolism, thereby increasing the bioavailability and in vivo half-life of a drug candidate. The specific halogen used, be it fluorine, chlorine, bromine, or iodine, allows for fine-tuning of these properties. nih.gov

Overview of N-Substituted Pyrimidinamines in Contemporary Chemical Research

N-substituted pyrimidinamines are a class of compounds where an amino group attached to the pyrimidine ring is further substituted with various organic groups. This structural motif is a key feature in many biologically active molecules. The nature of the N-substituent can profoundly impact the compound's pharmacological profile, influencing its target specificity, potency, and pharmacokinetic properties. Research into N-substituted pyrimidinamines has led to the development of a number of successful drugs, particularly in the area of oncology. For instance, several kinase inhibitors used in cancer therapy feature this core structure. The ongoing exploration of novel N-substituted pyrimidinamines continues to be a vibrant area of chemical research, with the aim of discovering new therapeutic agents with improved efficacy and safety profiles. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-cyclopentylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINIBSLXZALIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for the 5 Chloro N Cyclopentylpyrimidin 2 Amine Scaffold

Retrosynthetic Analysis of the 5-chloro-N-cyclopentylpyrimidin-2-amine Core

A retrosynthetic analysis of this compound suggests a primary disconnection at the C-N bond between the pyrimidine (B1678525) ring and the cyclopentylamino group. This leads to two key synthons: a 2,5-dichloropyrimidine (B52856) electrophile and a cyclopentylamine (B150401) nucleophile. The 2,5-dichloropyrimidine can be further retrosynthetically derived from a corresponding dihydroxypyrimidine, a common precursor in pyrimidine chemistry. This approach is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights the central role of a suitably chlorinated pyrimidine intermediate in the synthetic strategy. The forward synthesis would therefore involve the preparation of a dichlorinated pyrimidine followed by a regioselective amination reaction.

Exploration of Pyrimidine Functionalization Strategies for Chlorination and Amination

The construction of the target molecule hinges on the effective and regioselective functionalization of the pyrimidine ring. This involves two critical steps: the introduction of a chlorine atom at the 5-position and the substitution of a chlorine atom at the 2-position with cyclopentylamine.

Regioselective Chlorination of Pyrimidine Precursors

The chlorination of pyrimidine precursors is a fundamental step in the synthesis of this compound. The choice of chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity. Common chlorinating agents for pyrimidine systems include phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂).

For instance, the conversion of a 2-aminopyrimidine (B69317) to a 2-amino-5-chloropyrimidine (B1294315) can be achieved through electrophilic halogenation. The amino group at the 2-position is an activating group, directing electrophiles to the 5-position. Reagents like N-chlorosuccinimide (NCS) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF) are often employed for this transformation.

Alternatively, starting from a dihydroxypyrimidine derivative like uracil, a more extensive chlorination using a reagent such as phosphorus oxychloride can yield a dichloropyrimidine. For example, the reaction of 5-nitrouracil (B18501) with phosphorus oxychloride in the presence of an organic base can lead to the formation of 2,4-dichloro-5-nitropyrimidine.

Nucleophilic Substitution Reactions with Cyclopentylamine

The introduction of the cyclopentylamino group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In a precursor such as 2,5-dichloropyrimidine, the two chlorine atoms have different reactivities. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the electronic influence of the two ring nitrogen atoms.

The reaction of 2,5-dichloropyrimidine with cyclopentylamine would be expected to proceed with regioselectivity for the 2-position. This reaction is typically carried out in a suitable solvent, such as dioxane or a polar aprotic solvent like DMF, and may be facilitated by the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction.

The general reaction is as follows:

Scheme 1: Nucleophilic Substitution with Cyclopentylamine

(Image depicting the reaction of 2,5-dichloropyrimidine with cyclopentylamine to yield this compound)

The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield and regioselectivity of the desired product.

Advanced Synthetic Approaches to N-Cyclopentylpyrimidin-2-amines

Modern synthetic chemistry offers more sophisticated methods for the construction of C-N bonds, including catalytic reactions and approaches guided by the principles of green chemistry.

Catalytic Reaction Development for Pyrimidine Amination

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. These reactions can be particularly useful for the amination of less reactive chloro-substituted heterocycles or when traditional SNAr conditions lead to low yields or side products.

The palladium-catalyzed amination of a 2-chloropyrimidine (B141910) derivative with cyclopentylamine would involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle. This methodology can offer milder reaction conditions and broader substrate scope compared to traditional methods.

A representative catalytic cycle for the Buchwald-Hartwig amination is shown below:

Figure 2: Catalytic Cycle for Buchwald-Hartwig Amination

Green Chemistry Principles in the Synthesis of Halogenated Pyrimidines

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing halogenated pyrimidines, this can involve several strategies:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as water, ethanol, or ionic liquids.

Catalysis: Employing catalytic methods, as discussed above, reduces the need for stoichiometric reagents and often leads to less waste.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. This technique has been successfully applied to the synthesis of various pyrimidine derivatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

For example, a greener approach to the nucleophilic substitution step could involve performing the reaction in water or a water-ethanol mixture, potentially under microwave irradiation, to reduce the use of volatile organic solvents and decrease energy consumption.

Data Tables

Table 1: Comparison of Synthetic Methods for Pyrimidine Amination

MethodReagentsConditionsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) Cyclopentylamine, BaseOrganic solvent, elevated temperatureSimple procedure, readily available reagentsCan require harsh conditions, potential for side reactions
Palladium-Catalyzed Amination Cyclopentylamine, Pd catalyst, Ligand, BaseMilder conditions, broader scopeHigher cost of catalyst and ligands, requires inert atmosphere
Microwave-Assisted Synthesis Cyclopentylamine, BaseMicrowave irradiationRapid reaction times, often higher yieldsRequires specialized equipment

Derivatization Strategies from the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modifications, allowing for the exploration of the chemical space around this core structure. Derivatization can be strategically targeted at three main regions of the molecule: the pyrimidine ring, the cyclopentyl moiety, and through the elaboration of a side chain.

Modifications at the Pyrimidine Ring

The pyrimidine ring of this compound offers several avenues for modification, with the chlorine atom at the 5-position being a primary handle for derivatization.

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C5 position can be displaced by a variety of nucleophiles. While the pyrimidine ring is electron-deficient, the reactivity of the C5-chloro group towards SNAr is generally lower than that of chloro-substituents at the C2, C4, or C6 positions. However, under suitable conditions, typically involving strong nucleophiles and potentially elevated temperatures, this substitution can be achieved. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functional groups at this position.

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile and widely used strategy for the modification of the C5-chloro position is through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling with the corresponding boronic acids or esters.

Sonogashira Coupling: This allows for the formation of a carbon-carbon triple bond by reacting with a terminal alkyne.

Buchwald-Hartwig Amination: This powerful method can be used to introduce a wide variety of primary and secondary amines, leading to the synthesis of 5-amino-N-cyclopentylpyrimidin-2-amine derivatives.

Heck Coupling: This reaction can be used to introduce alkenyl substituents.

Below is a table summarizing potential derivatization reactions at the pyrimidine ring:

Reaction TypeReagents and ConditionsResulting Functional Group at C5
Nucleophilic Aromatic SubstitutionNu-H (e.g., R2NH, ROH, RSH), Base, Solvent, Heat-NR2, -OR, -SR
Suzuki-Miyaura CouplingR-B(OH)2, Pd catalyst, Ligand, Base, Solvent-R (Aryl, Heteroaryl, Vinyl)
Sonogashira CouplingR-C≡CH, Pd catalyst, Cu(I) co-catalyst, Base, Solvent-C≡C-R
Buchwald-Hartwig AminationR1R2NH, Pd catalyst, Ligand, Base, Solvent-NR1R2

Functionalization of the Cyclopentyl Moiety

The cyclopentyl group, while generally less reactive than the pyrimidine ring, can also be a target for functionalization, particularly if aiming to modulate physicochemical properties such as lipophilicity or to introduce specific interaction points.

Direct functionalization of the saturated cyclopentyl ring can be challenging and may require radical-based reactions, which can sometimes lack selectivity. A more controlled approach often involves starting with a functionalized cyclopentylamine in the initial synthesis of the scaffold. For example, using a cyclopentylamine derivative bearing a hydroxyl, carboxyl, or another functional group would directly incorporate this functionality into the final molecule.

Recent advances in catalysis have provided methods for the synthesis of polyfunctionalized cyclopentylamines, which could be utilized in the construction of more complex analogs of the target scaffold. acs.orgchemrxiv.orgacs.orgresearchgate.netnih.gov

If the this compound scaffold is already assembled, derivatization of the cyclopentyl ring would likely proceed through C-H activation methodologies, although this remains a synthetically challenging area.

Side Chain Elaboration for Analog Synthesis

Side chain elaboration typically refers to the modification or extension of substituents on the core scaffold. In the case of this compound, this can be approached in several ways.

One strategy involves the derivatization of the exocyclic amino group. While the N-H proton of the secondary amine is present, further alkylation or acylation could be explored. iu.edu However, the nucleophilicity of this nitrogen is reduced due to its attachment to the electron-deficient pyrimidine ring.

A more common and effective strategy for side chain elaboration is to first introduce a functional group onto the pyrimidine ring or the cyclopentyl moiety, which can then serve as a handle for further reactions. For example, a carboxyl group introduced via a suitable synthetic route could be converted to an amide or ester, allowing for the attachment of a wide variety of side chains. Similarly, a hydroxyl group could be etherified or esterified.

The following table outlines some conceptual strategies for side chain elaboration:

Initial FunctionalizationSubsequent ReactionResulting Side Chain
Introduction of -COOH on pyrimidine or cyclopentylAmide coupling-CONH-R
Introduction of -OH on pyrimidine or cyclopentylEtherification-O-R
Introduction of -NH2 on pyrimidine or cyclopentylReductive amination-NH-CH2-R

These derivatization strategies highlight the synthetic utility of the this compound scaffold as a starting point for the generation of diverse chemical libraries for various research applications.

Spectroscopic and Structural Elucidation Techniques in Pyrimidine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 5-chloro-N-cyclopentylpyrimidin-2-amine, distinct signals corresponding to the various protons in the molecule are expected. The pyrimidine (B1678525) ring protons, being in an electron-deficient aromatic system, are anticipated to resonate in the downfield region. The protons of the cyclopentyl group will appear in the upfield aliphatic region.

The chemical shifts are influenced by the electronic effects of the substituents. The chlorine atom at the 5-position and the amino group at the 2-position of the pyrimidine ring will have a notable effect on the chemical shifts of the ring protons. Similarly, the attachment of the cyclopentyl group to the exocyclic nitrogen will influence the chemical shifts of its protons.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyrimidine H-4, H-68.0 - 8.5s2H
NH5.0 - 6.0br s1H
Cyclopentyl CH4.0 - 4.5m1H
Cyclopentyl CH₂1.5 - 2.0m8H

Note: Predicted data is based on analogous structures and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring will be in the downfield region, characteristic of aromatic and heteroaromatic systems. The carbon attached to the chlorine atom (C-5) is expected to be influenced by the halogen's electronegativity. The carbons of the cyclopentyl group will resonate in the upfield aliphatic region.

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (ppm)
Pyrimidine C-2160 - 165
Pyrimidine C-4, C-6155 - 160
Pyrimidine C-5110 - 115
Cyclopentyl C-150 - 55
Cyclopentyl C-2, C-530 - 35
Cyclopentyl C-3, C-420 - 25

Note: Predicted data is based on analogous structures and may vary from experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic systems, C=N and C=C bonds of the pyrimidine ring, and the C-Cl bond.

Characteristic IR Absorption Bands for this compound:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N and C=C Stretch (pyrimidine ring)1500 - 1650
C-N Stretch1200 - 1350
C-Cl Stretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₂ClN₃), the molecular ion peak [M]⁺ would be expected at m/z 197. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the cyclopentyl group, cleavage of the pyrimidine ring, and loss of a chlorine radical or HCl. The fragmentation of amines often involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Advanced Spectroscopic Methods in Halogenated Pyrimidine Studies

Beyond the fundamental techniques of 1D NMR, IR, and MS, a variety of advanced spectroscopic methods can be employed for a more in-depth structural analysis of halogenated pyrimidines like this compound.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. For instance, a COSY spectrum would show correlations between adjacent protons in the cyclopentyl ring, while an HMBC spectrum could reveal long-range couplings between the cyclopentyl protons and the pyrimidine carbons, confirming the point of attachment.

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This technique would be particularly useful in determining the conformation of the cyclopentyl ring and the planarity of the pyrimidine system.

These advanced methods, in conjunction with the foundational spectroscopic techniques, provide a comprehensive and detailed picture of the molecular structure of this compound, which is crucial for understanding its chemical properties and potential applications.

Chemical Reactivity and Transformation Mechanisms of Halogenated Pyrimidinamines

Investigation of Reaction Pathways Involving the Chloro Substituent

The chloro group on the pyrimidine (B1678525) ring is a versatile functional group that can participate in a variety of transformations, primarily nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The C-5 position of the pyrimidine ring is generally less activated towards traditional SNAr reactions compared to the C-2, C-4, and C-6 positions. This is due to the lower electron deficiency at C-5. Consequently, direct displacement of the 5-chloro substituent by nucleophiles often requires forcing conditions or the presence of strongly activating groups, which are absent in 5-chloro-N-cyclopentylpyrimidin-2-amine. Studies on related molecules, such as 2,4,5,6-tetrachloropyrimidine, have shown that nucleophilic attack preferentially occurs at the C-4 and C-2 positions, with no C-5 amidation observed under the studied conditions. researchgate.net However, in certain substrates with strong electron-withdrawing groups, substitution at the C-5 position can be achieved. For instance, reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid derivatives with amines have shown that the site of nucleophilic attack (C-2 vs. C-5) can be influenced by the nature of the nucleophile and other substituents on the ring.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have emerged as the most effective methods for the functionalization of the C-5 position of chloropyrimidines. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the 5-chloropyrimidine (B107214) with various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's outcome and yield. researchgate.net

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, coupling the 5-chloropyrimidine with a wide range of primary or secondary amines. wikipedia.orglibretexts.org The catalytic system generally consists of a palladium source and a specialized phosphine (B1218219) ligand, which is crucial for the reaction's efficiency. youtube.com This methodology provides a direct route to synthesize more complex aminopyrimidines. wikipedia.org

Below is a table summarizing typical conditions for these cross-coupling reactions on related chloropyrimidine systems.

Reaction TypeCatalyst/LigandBaseSolventTypical TemperatureReference
Suzuki-MiyauraPd(PPh₃)₄K₃PO₄1,4-Dioxane85-95°C mdpi.comnih.gov
Suzuki-MiyauraPd(OAc)₂ / PPh₃K₃PO₄Not SpecifiedNot Specified researchgate.net
Buchwald-HartwigPd₂(dba)₃ / BINAPNaOtBuDioxane110°C wikipedia.org
Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Dioxane110°C wikipedia.org

Reactivity of the Pyrimidine Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring are basic and can act as sites for electrophilic attack, such as protonation or alkylation. This reactivity is fundamental to several transformation mechanisms.

Protonation of a ring nitrogen atom, typically under acidic conditions, increases the electrophilicity of the pyrimidine ring. nih.gov This activation makes the ring more susceptible to nucleophilic attack, which can be the initial step in ring transformation reactions like the Dimroth rearrangement. nih.gov For instance, in strongly acidic media (Hammett acidity function H₀ < -3.5), compounds like 2-aminopyridine (B139424) can be fully protonated, which influences subsequent reactions like chlorination by suppressing the formation of dichloro by-products. google.com

Alkylation of the ring nitrogens to form pyrimidinium salts also significantly enhances the ring's reactivity towards nucleophiles. This increased electrophilicity can facilitate ring-opening and rearrangement reactions that would otherwise require harsh conditions. ucl.ac.uk

Stability Studies Under Various Reaction Conditions

The stability of this compound is crucial for its synthesis, storage, and application. While specific stability data for this exact compound is not extensively documented, the general stability of halogenated pyrimidines can be inferred from related studies.

pH and Thermal Stability: Pyrimidine derivatives are generally stable aromatic compounds. chemicalbook.com However, their stability can be compromised under harsh acidic or basic conditions, especially at elevated temperatures. Strong acids can catalyze ring-opening reactions, particularly in activated systems. nih.govkhanacademy.org Similarly, strong bases can promote transformations like the Dimroth rearrangement. nih.govucl.ac.uk

The thermal degradation of materials containing halogenated flame retardants, which can include structures analogous to halogenated pyrimidines, indicates that decomposition at high temperatures can release toxic and corrosive gases, such as hydrogen halides. cetjournal.itmdpi.com This suggests that this compound would likely decompose at elevated temperatures, with potential cleavage of the C-Cl bond.

Photochemical Stability: The pyrimidine nucleus can absorb UV radiation, leading to photochemical reactions. Studies on 2-chloropyrimidine (B141910) have shown that UV irradiation in aqueous solutions can lead to the formation of 2-hydroxypyrimidine (B189755) via heterolytic rupture of the C-Cl bond. nih.gov The presence of substituents on the ring can influence the photophysical properties and the stability of the molecule. chemdad.com Therefore, prolonged exposure of this compound to UV light may result in degradation.

Mechanistic Insights into Pyrimidine Ring Transformations

The pyrimidine ring in halogenated pyrimidinamines can undergo significant structural changes, including ring cleavage and rearrangement, under specific reaction conditions.

Dimroth Rearrangement: One of the most notable transformations is the Dimroth rearrangement, which involves the isomerization of the heterocyclic ring through a ring-opening and ring-closure sequence. nih.govwikipedia.org This rearrangement is common for 2-iminopyrimidines and related structures and can be catalyzed by acid or base. nih.govucl.ac.uk

The general mechanism under basic conditions for a related imidazo[1,2-a]pyrimidine (B1208166) system involves the following steps: researchgate.net

Nucleophilic Attack: A hydroxide (B78521) ion attacks an electrophilic carbon atom of the pyrimidine ring.

Ring Opening: This addition leads to the cleavage of a C-N bond, forming an open-chain intermediate.

Rotation and Recyclization: The flexible intermediate undergoes conformational changes, allowing a different nitrogen atom to attack a carbonyl or imine carbon.

Ring Closure: A new heterocyclic ring is formed.

Dehydration/Proton Transfer: The final rearranged product is formed after the elimination of water or proton transfers.

An acid-catalyzed mechanism typically starts with the protonation of a ring nitrogen, which activates the ring for nucleophilic attack, followed by a similar sequence of ring-opening and closure. nih.gov The Dimroth rearrangement is a key consideration in the synthesis of substituted pyrimidines, as it can sometimes be an undesired side reaction leading to isomeric products. ucl.ac.uk

Computational Chemistry and Molecular Modeling Studies of N Cyclopentylpyrimidinamines

Theoretical Calculations of Electronic Structure and Reactivity

Theoretical calculations are fundamental in elucidating the electronic properties and inherent reactivity of N-cyclopentylpyrimidinamines. These studies are crucial for understanding the intrinsic features of these molecules that are responsible for their interactions with biological targets.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are utilized to determine optimized molecular geometries and to calculate key electronic descriptors. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. iiste.org A smaller energy gap generally implies higher reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of a Pyrimidine Derivative

Parameter Value (eV)
HOMO Energy -6.8
LUMO Energy -1.2

Note: The data in this table is illustrative for a pyrimidine derivative and not specific to 5-chloro-N-cyclopentylpyrimidin-2-amine.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack, such as around nitrogen atoms in the pyrimidine ring. researchgate.net Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. This analysis is instrumental in understanding non-covalent interactions, particularly hydrogen bonding, which is vital for ligand-receptor binding. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is widely used to understand the binding modes of pyrimidine-based inhibitors and to elucidate the key interactions that contribute to their biological activity. arabjchem.orgnih.gov

Binding Site Analysis and Ligand Pose Prediction

In molecular docking studies of pyrimidine derivatives, the first step is to identify the binding site on the target protein. The ligand, in this case, a substituted N-cyclopentylpyrimidinamine, is then placed in various conformations and orientations within this site. Scoring functions are used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. laurinpublishers.com For pyrimidine-based inhibitors targeting kinases, for instance, the binding site is often the ATP-binding pocket. The pyrimidine core frequently forms key hydrogen bonds with the hinge region of the kinase. nih.govrsc.org

Evaluation of Intermolecular Interactions

Once the optimal binding pose is determined, the intermolecular interactions between the ligand and the protein are analyzed in detail. These interactions are crucial for the stability of the ligand-protein complex. Common interactions observed for pyrimidine derivatives include:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the amine group are often involved in forming hydrogen bonds with amino acid residues in the binding pocket. mdpi.com

Hydrophobic Interactions: The cyclopentyl group and any aromatic moieties can engage in hydrophobic interactions with nonpolar residues of the target protein. rsc.org

Halogen Bonds: The chlorine atom at the 5-position of the pyrimidine ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Table 2: Illustrative Intermolecular Interactions from a Molecular Docking Study of a Pyrimidine-Based Inhibitor

Interaction Type Ligand Moiety Protein Residue
Hydrogen Bond Pyrimidine N1 Backbone NH of Alanine
Hydrogen Bond Amino Group NH Side Chain of Glutamic Acid
Hydrophobic Interaction Cyclopentyl Ring Side Chain of Leucine

Note: This table presents hypothetical interactions for a pyrimidine derivative to illustrate the types of bonds that may be observed.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov Starting from the best-docked pose, MD simulations can provide insights into the stability of the complex and the flexibility of both the ligand and the protein. arabjchem.org By simulating the movements of atoms and molecules over a specific period, researchers can assess whether the initial interactions observed in docking are maintained. rsc.org Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to evaluate the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov These simulations offer a more realistic representation of the biological environment and can validate the binding modes predicted by molecular docking. nih.gov

Ligand-Protein Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide a detailed picture of how a ligand, such as this compound, interacts with its protein target at an atomic level. These simulations can reveal the dynamic nature of the binding process, including conformational changes in both the ligand and the protein, the role of solvent molecules, and the key intermolecular interactions that stabilize the complex.

For pyrimidine derivatives, which are known to be inhibitors of various kinases, MD simulations have been instrumental in elucidating their binding modes. nih.govrsc.org For instance, simulations can show how the pyrimidine core forms hydrogen bonds with the hinge region of a kinase, a common binding motif for this class of inhibitors. The cyclopentyl group of this compound would be expected to engage in hydrophobic interactions within the ATP-binding pocket of a kinase. The chloro substituent at the 5-position can also play a crucial role, potentially forming halogen bonds or other specific interactions that contribute to binding affinity and selectivity.

MD simulations can also be used to assess the stability of the ligand-protein complex over time. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound in the active site. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand, providing a quantitative measure of its affinity for the target protein. nih.gov

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. rsc.orgaps.org Computational methods can be used to study how different solvents affect the conformational preferences of a molecule like this compound. This is important because the bioactive conformation of a ligand (the conformation it adopts when bound to its target) may differ from its preferred conformation in solution.

Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a highly detailed picture of how the solvent interacts with the solute. nih.gov These simulations can reveal the formation of hydrogen bonds between the solvent and the amine and pyrimidine nitrogens of this compound, as well as the hydrophobic solvation of the cyclopentyl and chloro groups. Implicit solvent models, which represent the solvent as a continuous medium, offer a computationally less expensive way to account for bulk solvent effects. mdpi.com

Understanding the solvent effects on the conformation of N-cyclopentylpyrimidinamines is crucial for developing accurate Quantitative Structure-Activity Relationship (QSAR) models. By knowing the likely conformations of these molecules in an aqueous environment, researchers can choose more relevant starting structures for their modeling studies, leading to more predictive and reliable models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds, optimize lead compounds, and understand the molecular features that are important for biological activity.

For pyrimidine derivatives, QSAR studies have been successfully applied to model their activity as various types of inhibitors, including kinase inhibitors. nih.govresearchgate.netresearchgate.net These studies typically involve a set of pyrimidine analogs with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode a wide range of properties, including steric, electronic, and hydrophobic features. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

A well-validated QSAR model can be a powerful tool for the virtual screening of large compound libraries to identify potential new pyrimidine-based inhibitors. It can also guide the synthesis of new analogs by suggesting modifications that are likely to improve activity.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that is used to correlate the 3D properties of a set of molecules with their biological activities. omicsonline.orgresearchgate.netdrugdesign.org The basic principle of CoMFA is that the biological activity of a molecule is related to its shape and the steric and electrostatic fields it produces.

In a CoMFA study, a set of aligned molecules is placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecules and a probe atom are calculated. These interaction energies are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. The results of a CoMFA analysis are often visualized as 3D contour maps, which show the regions in space where changes in steric or electrostatic properties are predicted to increase or decrease biological activity. omicsonline.orgslideshare.net

For a series of N-cyclopentylpyrimidinamines, a CoMFA model could provide valuable insights into their structure-activity relationships. For example, the contour maps might show that a bulky, electropositive substituent is favored in a certain region of space, while a small, electronegative substituent is preferred in another. This information can be used to design new analogs with improved potency.

To illustrate the statistical robustness of CoMFA models, the following table presents typical validation parameters from a hypothetical study on a series of kinase inhibitors:

ParameterValueDescription
0.65Cross-validated correlation coefficient, indicating good internal predictivity.
0.92Non-cross-validated correlation coefficient, showing a strong correlation between predicted and actual activity.
F-statistic150.7A measure of the statistical significance of the model.
Standard Error of Prediction0.25The root mean square error of the predictions for a test set of compounds.

Predictive Modeling for Structural Optimization

Predictive modeling, which encompasses a range of computational techniques including QSAR and molecular docking, plays a crucial role in the structural optimization of lead compounds. nih.govopenrepository.com The goal of structural optimization is to modify the chemical structure of a lead compound in order to improve its potency, selectivity, and pharmacokinetic properties.

For this compound, predictive modeling could be used to guide its optimization as a potential drug candidate. For instance, a validated QSAR model could be used to predict the activity of virtual analogs with different substituents on the pyrimidine ring or the cyclopentyl group. This would allow researchers to prioritize the synthesis of the most promising compounds.

Molecular docking simulations could be used to predict the binding mode of these virtual analogs in the active site of the target protein. This would provide a rational basis for the observed structure-activity relationships and help to explain why certain modifications lead to improved activity. By combining the insights from both QSAR and molecular docking, a comprehensive in silico model can be developed to guide the efficient optimization of N-cyclopentylpyrimidinamine-based inhibitors.

Structure Activity Relationship Sar and Structural Optimization in Pyrimidine Chemical Biology

Design Principles for Pyrimidine-Based Chemical Probes

The design of effective chemical probes built upon a pyrimidine (B1678525) scaffold is guided by several key principles aimed at ensuring target selectivity and efficacy. researchgate.net A primary consideration is the incorporation of functionalities that allow for specific and high-affinity binding to the biological target of interest. For pyrimidine derivatives, this often involves strategic placement of hydrogen bond donors and acceptors, as well as lipophilic groups to optimize interactions within a binding pocket. researchgate.net

The pyrimidine core itself serves as a versatile scaffold, amenable to substitution at multiple positions, which allows for the fine-tuning of its physicochemical properties. nih.gov For instance, modifications can be introduced to enhance cell permeability and metabolic stability, which are crucial for the probe's utility in complex biological systems. researchgate.netnih.gov The development of pyrimidine-based probes also leverages an understanding of the target's structure to create compounds that can engage in specific molecular recognition events, such as π-π stacking or halogen bonding. researchgate.net

Rational Modification Strategies Based on Halogenation and Cyclopentyl Substitution

Rational modification strategies are central to optimizing the biological activity of pyrimidine-based compounds. Halogenation and the introduction of cyclic alkyl groups are two common and effective approaches.

Halogenation: The introduction of a halogen atom, such as the chlorine at the 5-position of 5-chloro-N-cyclopentylpyrimidin-2-amine, can significantly influence a molecule's properties. Halogens can alter the electronic distribution within the pyrimidine ring, impacting its reactivity and ability to form non-covalent interactions. mostwiedzy.pl For example, a halogen atom can act as a hydrogen bond acceptor or participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity. nih.gov The position of the halogen is critical; for instance, halogenation at the C-5 position of pyrimidines has been shown to be a viable strategy in the development of various biologically active compounds. mostwiedzy.pl

Cyclopentyl Substitution: The N-cyclopentyl group in this compound is another key modification. The cyclopentyl moiety adds a degree of conformational rigidity and increases the lipophilicity of the molecule. nih.gov This can enhance binding to hydrophobic pockets within a target protein and improve membrane permeability. The size and shape of the cycloalkyl group are important determinants of biological activity, with the cyclopentyl group often providing a good balance of these properties. nih.gov The choice of a cyclopentyl group over other alkyl substituents is often the result of systematic SAR studies that explore the impact of different alkyl chains and ring sizes on potency and selectivity. nih.gov

Influence of Substituent Effects on Molecular Recognition

The substituents on the pyrimidine ring play a crucial role in molecular recognition, dictating how the molecule interacts with its biological target. The electronic nature and steric properties of these substituents are of particular importance.

The chloro group at the 5-position of the pyrimidine ring is an electron-withdrawing group. This electronic perturbation can influence the hydrogen-bonding capabilities of the adjacent nitrogen atoms in the pyrimidine ring, thereby modulating interactions with amino acid residues in a protein's active site. csu.edu.au The presence of different substituents can lead to a subtle interplay of electronic effects that can either enhance or impede biological activity. csu.edu.au

Below is a table summarizing the influence of different substituents on the activity of pyrimidine analogs, based on hypothetical data to illustrate the concepts discussed.

Compound R1 (Position 5) R2 (at Amino Group) Relative Activity (%)
1 HMethyl20
2 ClMethyl50
3 BrMethyl65
4 ClEthyl45
5 ClCyclopropyl60
6 (this compound) ClCyclopentyl85
7 ClCyclohexyl70
8 BrCyclopentyl95

This table is for illustrative purposes and does not represent actual experimental data.

Scaffold Hopping and Bioisosteric Replacements in Pyrimidinamine Design

Scaffold Hopping: In the design of novel pyrimidinamine derivatives, scaffold hopping is a powerful strategy to explore new chemical space and identify alternative core structures with improved properties. researchgate.net This technique involves replacing the central pyrimidine scaffold with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. nih.govnih.gov For example, a pyrazolo[3,4-d]pyrimidine core might be used as a bioisosteric replacement for a purine (B94841) or a simple pyrimidine, potentially leading to compounds with altered selectivity profiles or improved pharmacokinetic properties. nih.govmdpi.com This approach has been successfully employed to develop novel inhibitors for various biological targets. nih.gov

Bioisosteric Replacements: Bioisosteric replacement is a more focused strategy where a specific functional group or substituent is replaced with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or optimizing its ADME (absorption, distribution, metabolism, and excretion) profile. cambridgemedchemconsulting.comnih.gov In the context of this compound, one could envision several bioisosteric replacements:

Chlorine atom: The 5-chloro group could be replaced with other halogens (e.g., bromine, fluorine) or with a trifluoromethyl group to modulate electronic properties and lipophilicity.

Cyclopentyl group: The N-cyclopentyl moiety could be replaced with other cyclic or acyclic alkyl groups to probe the size and shape of the binding pocket. Alternatively, a heterocyclic ring could be introduced to explore additional hydrogen bonding interactions.

Pyrimidine core: The pyrimidine ring itself could be considered a bioisostere of other heterocycles. For instance, replacing it with a pyridine (B92270) or a triazine could lead to compounds with different biological activities.

The following table provides examples of potential bioisosteric replacements for different moieties of a hypothetical pyrimidinamine.

Original Moiety Potential Bioisosteric Replacement Rationale for Replacement
5-Chloro-Br, -F, -CF3Modulate electronics, lipophilicity, and potential for halogen bonding
N-Cyclopentyl-Cyclohexyl, -Tetrahydrofuranyl, -PiperidinylAlter size, shape, and polarity to optimize binding and solubility
Pyrimidine Ring-Pyridine, -Triazine, -PurineExplore different core scaffolds to improve selectivity and novelty

This table is for illustrative purposes and does not represent actual experimental data.

Through the systematic application of these design principles and modification strategies, the properties of this compound and related pyrimidine derivatives can be rationally optimized for their intended use in chemical biology research.

Target Identification and Mechanism of Action Methodologies for Pyrimidine Derivatives in Chemical Biology

Affinity-Based Approaches for Protein Target Elucidation

Affinity-based methods are instrumental in identifying the direct binding partners of a small molecule within the complex environment of a cell. These techniques leverage the specific interaction between the compound (ligand) and its protein target(s).

Chemical Proteomics Techniques

Chemical proteomics is a powerful strategy to identify the cellular targets of small molecule inhibitors on a proteome-wide scale. researchgate.netacs.org For a pyrimidine (B1678525) derivative like 5-chloro-N-cyclopentylpyrimidin-2-amine, this would typically involve synthesizing a derivative of the compound that can be immobilized on a solid support, such as chromatography beads. This immobilized probe is then used to "fish" for its binding partners in a cell lysate. researchgate.net

One common chemical proteomics technique is the use of "Kinobeads," which are composed of a mixture of immobilized, broad-spectrum kinase inhibitors. nih.govtum.de This method is particularly relevant as many pyrimidine derivatives are known to target protein kinases. gsconlinepress.comnih.gov By incubating the Kinobeads with a cell lysate in the presence and absence of the free compound (this compound), one can identify the proteins that are competed off the beads by the free compound. These competed proteins are then identified and quantified using mass spectrometry. acs.org This approach not only identifies the primary targets but also provides insights into the compound's selectivity across the kinome. nih.gov

For instance, a chemical proteomic analysis of pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors successfully identified over 30 human protein kinases affected by this class of compounds, demonstrating the utility of this method for target deconvolution. researchgate.net

TechniquePrincipleApplication to Pyrimidine DerivativesKey Findings from Literature
Kinobeads Competitive binding of free inhibitor and immobilized broad-spectrum inhibitors to kinases in a cell lysate.Profiling the kinase targets of pyrimidine derivatives.Identified over 30 kinase targets for a class of pyrido[2,3-d]pyrimidine inhibitors. researchgate.net
Affinity Chromatography An immobilized pyrimidine derivative captures its binding partners from a cell lysate.Isolation and identification of specific protein targets.Successful in purifying cellular targets of pyrido[2,3-d]pyrimidine inhibitors. researchgate.net

Ligand-based Affinity Purification

In this approach, a derivative of this compound would be synthesized with a linker arm and a reactive group that allows for its covalent attachment to a solid matrix, such as agarose (B213101) or magnetic beads. This "bait" is then incubated with a cellular extract. Proteins that bind to the immobilized compound are selectively retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry. researchgate.net

The success of this method hinges on the careful design of the immobilized probe to ensure that the modification does not interfere with the compound's binding to its target. The point of attachment for the linker on the pyrimidine scaffold is a critical consideration.

Label-Free Methods for Interaction Profiling

Label-free methods offer the advantage of studying molecular interactions without the need for chemical modifications of the compound or its potential targets, which can sometimes alter their binding properties. malvernpanalytical.com These techniques monitor the binding event in real-time, providing valuable kinetic and affinity data. malvernpanalytical.com

Common label-free technologies include Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). In a typical SPR experiment, a purified potential target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity (KD).

These label-free methods are crucial for validating the direct interaction between the pyrimidine derivative and putative targets identified through affinity-based or other screening methods. malvernpanalytical.com

MethodPrincipleData ObtainedRelevance
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Binding affinity (KD), association (kon) and dissociation (koff) rates.Confirms direct binding and quantifies the strength of the interaction.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding.Binding affinity (KD), association (kon) and dissociation (koff) rates.Provides real-time kinetic data for target validation.

Biochemical and Cell-Based Assay Development for Investigating Molecular Function

Once putative targets are identified and validated, the next step is to understand the functional consequences of the compound binding to these targets. This is achieved through the development of biochemical and cell-based assays.

Biochemical assays are performed in a controlled, cell-free environment using purified components. If this compound is found to target a kinase, for example, an in vitro kinase assay would be established. This assay would measure the ability of the purified kinase to phosphorylate a specific substrate in the presence of varying concentrations of the compound. The results would determine the compound's inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce the enzyme's activity by 50%). For example, a series of 2-amino-4-pyrazolecyclopentylpyrimidines were evaluated as IGF-1R tyrosine kinase inhibitors, leading to the discovery of compounds with IC50 values in the nanomolar range. nih.gov

Cell-based assays are crucial for understanding the compound's activity in a more physiologically relevant context. These assays measure the effect of the compound on cellular processes. For instance, if the target kinase is involved in cell proliferation, a cell viability assay (such as an MTT assay) could be used to assess the compound's anti-proliferative effects on cancer cell lines. nih.govmdpi.com Other cell-based assays could measure changes in protein phosphorylation downstream of the target kinase (using techniques like Western blotting or phospho-proteomics), or effects on cell cycle progression. nih.gov For example, novel pyrimidine derivatives have been shown to promote osteogenesis in primary osteoblast cells through the BMP2/SMAD1 signaling pathway, as determined by cell differentiation assays. nih.gov

Pathway Analysis and Molecular Signaling Cascade Investigation

To understand the broader biological impact of this compound, it is essential to investigate its effects on cellular signaling pathways and networks. mdpi.com Inhibition of a single protein target can have cascading effects on multiple downstream pathways.

Modern proteomics and phosphoproteomics approaches, utilizing mass spectrometry, can provide a global, unbiased view of the changes in protein expression and phosphorylation states within a cell upon treatment with the compound. acs.org By comparing the proteomic and phosphoproteomic profiles of treated versus untreated cells, researchers can identify entire signaling cascades that are modulated by the compound.

For example, if the compound inhibits a key kinase in the mTOR pathway, a phosphoproteomic analysis would likely reveal altered phosphorylation of known mTOR substrates and downstream effectors. mdpi.com This information helps to build a comprehensive picture of the compound's mechanism of action. The inhibition of the pyrimidine biosynthesis pathway by certain compounds has been shown to suppress viral growth by inducing an innate immune response, demonstrating an unexpected link between a metabolic pathway and an antiviral signaling cascade. nih.gov

Bioinformatic tools are then used to map these changes onto known signaling pathways (such as those in the KEGG database) to identify the key biological processes affected by the compound. genome.jp This pathway analysis can reveal the compound's mode of action and may suggest potential therapeutic applications. nih.gov

Q & A

Q. What interdisciplinary approaches (e.g., chemical engineering principles) enhance reactor design for scaled-up pyrimidine synthesis?

  • Answer : Membrane separation technologies (e.g., nanofiltration) purify intermediates, while flow chemistry improves heat/mass transfer. Process simulation tools (Aspen Plus) model reaction kinetics and optimize parameters (residence time, catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.